molecular formula C18H20N2O4S B296208 4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide

Cat. No. B296208
M. Wt: 360.4 g/mol
InChI Key: GNGZQCNJGQOZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AMSB and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of AMSB involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activation of Akt and ERK, which are key signaling proteins that promote cell survival and proliferation. AMSB also inhibits the expression of Bcl-2, which is an anti-apoptotic protein that promotes cell survival.
Biochemical and Physiological Effects:
AMSB has been shown to have significant biochemical and physiological effects, particularly in cancer cells. The compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of key proteins that are required for cell survival. AMSB also inhibits the expression of key proteins that are involved in cell proliferation, such as cyclin D1 and c-Myc.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AMSB in laboratory experiments is its high potency and selectivity for cancer cells. The compound has been shown to have minimal toxicity in normal cells, making it an ideal candidate for cancer therapy. However, one of the limitations of using AMSB in laboratory experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on AMSB. One potential area of research is the development of new formulations of the compound that improve its solubility and bioavailability. Another area of research is the identification of new targets for AMSB, particularly in other disease areas such as inflammation and autoimmune disorders. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of AMSB in humans.
Conclusion:
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is a promising chemical compound that has potential therapeutic applications in cancer research and other disease areas. The compound has been shown to have a high potency and selectivity for cancer cells, and its mechanism of action involves the inhibition of multiple signaling pathways that promote cell survival and proliferation. Further research is needed to explore the full potential of AMSB and to develop new formulations that improve its solubility and efficacy.

Synthesis Methods

The synthesis of AMSB involves the reaction of 2-methoxy-N-(4-nitrophenyl)benzamide with allyl methyl sulfone in the presence of a base. The reaction is carried out at room temperature, and the product is obtained in good yields. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

AMSB has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. AMSB has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide

InChI

InChI=1S/C18H20N2O4S/c1-4-13-20(25(3,22)23)15-11-9-14(10-12-15)18(21)19-16-7-5-6-8-17(16)24-2/h4-12H,1,13H2,2-3H3,(H,19,21)

InChI Key

GNGZQCNJGQOZNI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C

Origin of Product

United States

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